1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
CAS No.: 59411-15-3
Cat. No.: VC2424290
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59411-15-3 |
|---|---|
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione |
| Standard InChI | InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
| Standard InChI Key | UJARQLWFLLIFBN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C |
Introduction
Chemical Structure and Identification
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione belongs to the class of α-diketones with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol. The compound is characterized by adjacent carbonyl groups connecting a 3,4-dimethylphenyl group and a phenyl group. This structural arrangement contributes to its unique chemical properties and reactivity patterns.
Basic Identification Parameters
The compound can be identified using several standardized parameters as outlined in Table 1:
| Parameter | Value |
|---|---|
| CAS Number | 59411-15-3 |
| Molecular Formula | C₁₆H₁₄O₂ |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione |
| InChI | InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
| InChIKey | UJARQLWFLLIFBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C |
Table 1: Identification parameters for 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
Synonyms
The compound is also known by several alternative names:
Physical and Chemical Properties
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione appears as a yellow liquid at room temperature . Its diketone structure contributes to its reactivity, particularly in organic synthesis applications. The compound is stable at room temperature under normal storage conditions .
The presence of the α-diketone functionality makes this compound particularly reactive in condensation reactions, making it valuable in organic synthesis. The two carbonyl groups adjacent to each other create a reactive center that can participate in various transformations.
Spectral Characteristics
Nuclear Magnetic Resonance (NMR) Data
The proton NMR spectral data provides valuable structural confirmation of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione:
This partial NMR data confirms the presence of aromatic protons, which is consistent with the phenyl groups in the structure. The complete NMR characterization would typically include additional signals for the methyl groups and remaining aromatic protons.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.10666 | 153.7 |
| [M+Na]⁺ | 261.08860 | 168.5 |
| [M+NH₄]⁺ | 256.13320 | 162.2 |
| [M+K]⁺ | 277.06254 | 161.2 |
| [M-H]⁻ | 237.09210 | 158.0 |
| [M+Na-2H]⁻ | 259.07405 | 162.8 |
| [M]⁺ | 238.09883 | 157.1 |
| [M]⁻ | 238.09993 | 157.1 |
Table 2: Predicted collision cross-section values for various adducts of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
These predicted CCS values are valuable for analytical identification of the compound using ion mobility spectrometry coupled with mass spectrometry.
Applications in Research and Industry
Organic Synthesis
The α-diketone functionality in 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione makes it a valuable building block in organic synthesis. The compound can participate in various transformations, including:
-
Condensation reactions with diamines to form heterocyclic compounds
-
Benzoin condensations and related transformations
-
Synthesis of complex organic structures with potential biological activity
Biological Research
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione has been classified under "Protein Degrader Building Blocks," suggesting its potential application in targeted protein degradation research . This emerging field of chemical biology aims to develop small molecules that can selectively induce the degradation of disease-causing proteins.
| Manufacturer | Product Number | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | R530670 | 50 mg | $110 |
| American Custom Chemicals Corporation | CHM0102121 | 1 g | $765.23 |
| American Custom Chemicals Corporation | CHM0102121 | 2.5 g | $1065.66 |
| American Custom Chemicals Corporation | CHM0102121 | 5 g | $1295.03 |
| Crysdot | CD12057570 | 1 g | $314 |
Table 3: Commercial availability and pricing of 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
This compound is typically sold for research purposes only, with restrictions against medical, veterinary, or consumer use .
Research Context
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione has been studied in the context of investigating Grignard reactions with 2-oxoaldehydes. Research has shown that certain aldehydes in 2-oxoaldehyde compounds unexpectedly resist reaction with Grignard reagents . This behavior contributes to our understanding of the unique reactivity patterns of α-diketones and their potential in selective chemical transformations.
Additionally, there are indications that this compound and related diketones may interact with proteins and enzymes, potentially modulating their activity. This property could explain its classification as a protein degrader building block and suggests potential applications in drug discovery and chemical biology.
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